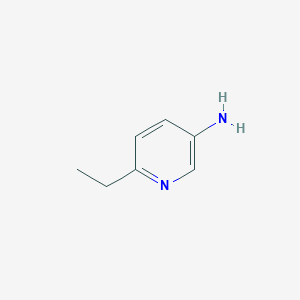

6-エチルピリジン-3-アミン

概要

説明

6-Ethylpyridin-3-amine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, characterized by an ethyl group attached to the sixth position and an amino group at the third position of the pyridine ring

科学的研究の応用

6-Ethylpyridin-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of specialty chemicals and materials.

準備方法

Synthetic Routes and Reaction Conditions: 6-Ethylpyridin-3-amine can be synthesized through several methods. One common approach involves the alkylation of 3-aminopyridine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{3-Aminopyridine} + \text{Ethyl Halide} \rightarrow \text{6-Ethylpyridin-3-amine} ]

Industrial Production Methods: In an industrial setting, the synthesis of 6-ethylpyridin-3-amine may involve catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the ethyl group onto the pyridine ring.

化学反応の分析

Types of Reactions: 6-Ethylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as acyl chlorides or sulfonyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Amides or sulfonamides.

作用機序

The mechanism of action of 6-ethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various pharmacological effects.

類似化合物との比較

Pyridine: The parent compound, lacking the ethyl and amino groups.

3-Aminopyridine: Similar structure but without the ethyl group.

6-Ethylpyridin-2-amine: Similar structure but with the amino group at the second position.

Uniqueness: 6-Ethylpyridin-3-amine is unique due to the specific positioning of the ethyl and amino groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.

生物活性

6-Ethylpyridin-3-amine, a derivative of pyridine, has garnered attention in pharmaceutical and medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-Ethylpyridin-3-amine has the molecular formula and a CAS number of 126553-00-2. Its structure features an ethyl group at the 6-position of the pyridine ring, contributing to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of 6-Ethylpyridin-3-amine typically involves various methods including nucleophilic substitution reactions and cross-coupling techniques. For instance, palladium-catalyzed reactions have been employed to introduce substituents effectively, enhancing the compound's biological profile. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of this compound, facilitating further biological testing .

Antimicrobial Activity

Research indicates that 6-Ethylpyridin-3-amine exhibits significant antimicrobial properties. In one study, derivatives of pyridine compounds were tested against various bacterial strains. The results showed that certain derivatives, including 6-Ethylpyridin-3-amine, had notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 6-Ethylpyridin-3-amine | E. coli | 50 |

| S. aureus | 75 |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of 6-Ethylpyridin-3-amine. Studies have shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The compound’s ability to modulate immune responses positions it as a candidate for further development in anti-inflammatory therapies .

Neuroprotective Properties

Emerging research has also indicated that 6-Ethylpyridin-3-amine may possess neuroprotective properties. In models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), compounds similar to 6-Ethylpyridin-3-amine have demonstrated the ability to stabilize neuromuscular transmission and enhance neuronal survival . This suggests potential applications in neuropharmacology.

Case Studies

- Antimicrobial Efficacy : A study conducted on various pyridine derivatives highlighted that 6-Ethylpyridin-3-amine showed superior antibacterial activity compared to traditional antibiotics, making it a promising candidate for new antimicrobial agents .

- Inflammation Model : In vitro assays using macrophage cell lines demonstrated that treatment with 6-Ethylpyridin-3-amine reduced the levels of TNF-alpha and IL-6, indicating its potential utility in managing inflammatory conditions .

特性

IUPAC Name |

6-ethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPKEODUAJQPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551357 | |

| Record name | 6-Ethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126553-00-2 | |

| Record name | 6-Ethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。